

Sparfloxacin pharmacokinetics tissue distribution profile

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Compound Focus: Sparfloxacin

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Pharmacokinetic Parameters & Tissue Distribution

The table below summarizes the core pharmacokinetic parameters of **sparfloxacin**, primarily after a single 200 mg oral dose in healthy subjects, unless otherwise specified [1] [2].

Parameter	Value	Notes / Context
Cmax (Plasma)	~0.7 mg/L	Peak concentration after a 200 mg oral dose.
Tmax	3 - 5 hours	Time to reach peak plasma concentration.
Elimination Half-life (t _{1/2})	15 - 20 hours	Supports once-daily dosing.
Protein Binding	~37%	Classified as weak binding.
Area Under Curve (AUC)	Dose-proportional	Increases with dose.
Urinary Excretion (Unchanged Drug)	10 - 14% of dose	Over 24-48 hours; considered a "low urinary excretion-type" fluoroquinolone.
Effect of Food	No significant effect	On absorption or pharmacokinetics.

Parameter	Value	Notes / Context
Renal Failure Impact	No significant half-life prolongation	Even in severe renal failure.

The distribution of **sparfloxacin** into tissues and fluids is a key characteristic, with concentrations typically at or above plasma levels [1] [2]. The following table outlines its tissue distribution profile.

Tissue / Fluid	Distribution Relative to Plasma	Experimental Context
Most Tissues	Similar to or higher than plasma	Based on human tissue concentration studies.
Cerebrospinal Fluid (CSF)	Slight penetration	Specific concentration data not provided.
Pleural Fluid	Effective penetration	Human study.
Bladder Tissue	Concentration highly dependent on urinary exposure	Rat model; ratio is tissue-to-plasma concentration.

Experimental Protocols for Tissue Distribution

For researchers investigating tissue distribution, here are detailed methodologies from key studies.

Protocol 1: In Vitro Bladder Tissue Permeability

This protocol assesses the intrinsic ability of fluoroquinolones, including **sparfloxacin**, to permeate bladder tissue, independent of systemic pharmacokinetics [3] [4].

- 1. Tissue Preparation:** Isolate urinary bladders from Sprague-Dawley rats. Immediately after sacrifice, remove the bladder and prepare it for incubation.
- 2. Drug Incubation:** Incubate the isolated bladders in a solution containing 100 µg/mL of the fluoroquinolone (e.g., norfloxacin, levofloxacin, ciprofloxacin, **sparfloxacin**) for 30 minutes.

- **3. Concentration Measurement:** After incubation, determine the drug concentration that has transferred into the bladder tissue. Methods can include:
 - **Chemical Analysis:** Homogenize the tissue and use HPLC or a validated ELISA to measure the drug concentration [5].
 - **Immunohistochemistry:** Use a specific primary antibody (e.g., sheep anti-norfloxacin polyclonal antibody) and a detection system (e.g., Vectastain Elite ABC Sheep IgG Kit with DAB solution) to localize and semi-quantify the drug within the bladder's transitional epithelium [3].

Protocol 2: In Vivo Bladder Distribution in Rats

This protocol evaluates how urinary excretion influences the distribution of fluoroquinolones to the bladder tissue in a live animal model [3] [4].

- **1. Animal Dosing:**
 - **Group 1 (Oral/IV):** Administer a single oral dose (e.g., 10 mg/kg) or intravenous dose (e.g., 10 mg/kg) of the fluoroquinolone to rats.
 - **Group 2 (Surgical Control):** Perform a sham operation on a group of rats.
 - **Group 3 (Urine-Diverted):** Perform ureter catheterization on another group to divert urine flow away from the bladder.
- **2. Sample Collection:** At a predetermined time point post-administration (e.g., 1 hour), collect blood (for plasma), urine, and the bladder tissue.
- **3. Data Analysis:** Measure drug concentrations in plasma, urine, and bladder tissue homogenate. Calculate bladder tissue-to-plasma concentration ratios. A significantly higher ratio in sham-operated vs. urine-diverted rats demonstrates the critical role of urinary excretion in delivering the drug to the bladder surface [3].

Protocol 3: General Tissue Distribution Study

This is a standard protocol for assessing the wider tissue distribution profile of **sparfloxacin** [5].

- **1. Dosing and Sampling:** Administer **sparfloxacin** orally to rats (e.g., 30 mg/kg). At multiple time intervals post-administration, sacrifice the animals and collect tissues of interest (e.g., heart, liver, spleen, lung, kidney, stomach, intestine, brain).
- **2. Sample Preparation:** Homogenize the collected tissues. Pre-treat samples, which may involve protein precipitation or dilution with an appropriate buffer like PBS.
- **3. Quantitative Analysis:** Use a highly specific and sensitive method to determine **sparfloxacin** concentrations. A competitive ELISA developed for **sparfloxacin** is well-suited for high-throughput analysis of diverse biological matrices with minimal pre-treatment [5].

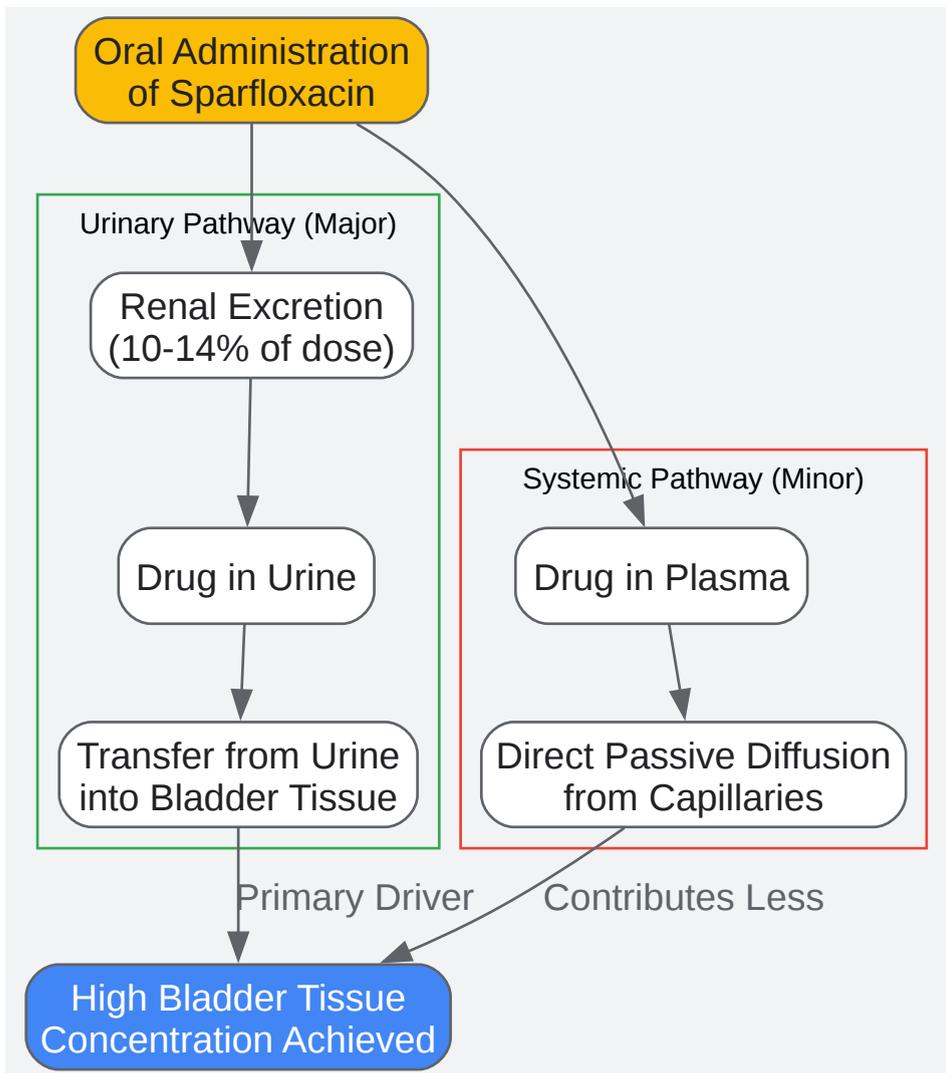
Analytical Method: Competitive ELISA for Sparfloxacin

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) provides a sensitive method for quantifying **sparfloxacin** in complex biological samples, useful for therapeutic drug monitoring and pharmacokinetic studies [5].

- **1. Immunogen & Coating Antigen Preparation:** Conjugate **sparfloxacin** to a carrier protein (Bovine Serum Albumin, BSA) using the isobutyl chloroformate method to create an immunogen. Similarly, conjugate **sparfloxacin** to Ovalbumin (OVA) for use as the coating antigen on the assay plate.
- **2. Antibody Production:** Immunize rabbits with the **sparfloxacin**-BSA immunogen, starting with Freund's complete adjuvant and boosting with incomplete adjuvant. Collect antiserum and validate antibody production using indirect ELISA.
- **3. ELISA Procedure:**
 - Coat the microtiter plate with **sparfloxacin**-OVA.
 - Block unbound sites with a blocking buffer (e.g., 1% OVA in PBS).
 - Add a mixture of the sample (or standard) and the primary anti-**sparfloxacin** antibody to the wells. **Sparfloxacin** in the sample competes with the plate-bound antigen for antibody binding sites.
 - After incubation and washing, add a peroxidase-labeled secondary antibody (anti-rabbit IgG).
 - Develop the reaction with a TMB substrate solution and stop it with sulfuric acid.
 - Measure the absorbance at 450 nm. The signal is inversely proportional to the concentration of **sparfloxacin** in the sample.
- **4. Validation:** The standard curve for **sparfloxacin** is typically linear in the range of 5 ng/mL to 2 µg/mL. The method shows good recovery rates (87.7–106.2%) and acceptable precision (coefficients of variation of 4.8–15.3%) in rat plasma, urine, and tissues [5].

Visualized Experimental Pathways

The following diagram illustrates the logical workflow and key findings from the critical rat model experiments that dissect the routes of drug delivery to the bladder tissue.



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Research Implications & Clinical Correlations

The pharmacokinetic and distribution data for **sparfloxacin** have direct implications for its use in drug development and clinical practice.

- **Once-Daily Dosing:** The long elimination half-life (15-20 hours) is a significant advantage, supporting a convenient once-daily regimen that can improve patient compliance [6] [1] [2].
- **Optimizing UTI Treatment:** The finding that urinary excretion is the primary driver for bladder tissue concentration validates the use of urinary drug levels, rather than just plasma levels, as a key pharmacokinetic/pharmacodynamic (PK/PD) index for predicting efficacy in urinary tract infections [3] [4].

- **Key Drug Interactions & Tolerability:**

- **No Theophylline Interaction:** Unlike some older quinolones, **sparfloxacin** does not interact with theophylline, making it a safer option for patients with concurrent respiratory conditions [6].
- **Reduced Bioavailability with Antacids:** Antacids containing aluminum hydroxide can reduce the oral bioavailability of **sparfloxacin** by 25-35% and should not be co-administered [1] [2].
- **Key Adverse Events:** The tolerability profile is similar to other quinolones, but clinicians must be vigilant for two specific effects: **photosensitivity reactions** (occurring more frequently than with other fluoroquinolones) and **QTc interval prolongation** [6].

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